4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(4-piperazin-1-ylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-2-14-12(17-7-9-18-10-8-17)15-11(1)16-5-3-13-4-6-16/h1-2,13H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRSUWLDAYMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine typically involves the reaction of piperazine with a pyrimidine derivative under controlled conditions. One common method involves the use of a pyrimidine-2-yl chloride, which reacts with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under mild heating.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine has been investigated for its potential as a therapeutic agent. Research indicates that it may act as a ligand in receptor binding studies, influencing various biochemical pathways by modulating enzyme or receptor activity. Such interactions are crucial for developing drugs targeting specific diseases, including cancer and neurological disorders .
Studies have demonstrated that this compound exhibits significant biological activity, including:
- Antimicrobial Effects: It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties: The compound has been evaluated for its ability to inhibit cancer cell proliferation through specific pathways, such as the PI3K/Akt signaling pathway, which is often deregulated in tumors .
Pharmacological Studies
4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine has been used in pharmacological studies to explore its effects on various receptors and enzymes. For instance, it has been studied as an inhibitor of tyrosinase, an enzyme involved in melanin production, which could lead to applications in treating hyperpigmentation disorders .
Case Study 1: Tyrosinase Inhibition
A study focused on the design and synthesis of compounds related to 4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine evaluated their inhibitory effects on Agaricus bisporus tyrosinase. The results indicated that certain derivatives exhibited competitive inhibition, suggesting potential applications in cosmetic formulations aimed at reducing skin pigmentation .
Case Study 2: Anticancer Activity
Research published in the journal Nature highlighted the compound's efficacy against cancer cell lines. It was found to induce apoptosis in specific cancer cells by modulating signaling pathways linked to cell survival and proliferation .
Synthesis and Mechanism of Action
The synthesis of 4-(4-(piperazin-1-yl)pyrimidin-2-yl)morpholine typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. The mechanism of action generally involves binding to specific receptors or enzymes, leading to modulation of their activity and subsequent biological effects.
Mechanism of Action
The mechanism of action of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine and related compounds:
Structural and Functional Analysis
- Core Heterocycle : While the parent compound uses a pyrimidine core, analogs like 10a () and 75 () incorporate imidazopyridine or pyrazolopyrimidine cores, respectively. These modifications enhance binding affinity to specific targets (e.g., kinases vs. malaria parasites).
- Substituent Effects : The presence of methanesulfonyl-piperazine in improves solubility and metabolic stability compared to unmodified piperazine. Conversely, difluoropiperidine in introduces conformational rigidity, critical for antimalarial potency.
- Biological Activity: The thienopyrimidine derivative in shows superior EGFR inhibition (IC50 ~10 nM) compared to pyrimidine-based analogs, likely due to increased π-stacking interactions.
Biological Activity
4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables that illustrate its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a morpholine ring, a pyrimidine moiety, and a piperazine unit. Its molecular formula is with a molecular weight of 375.4 g/mol. The specific arrangement of these functional groups contributes to its biological activity by influencing its interactions with biological targets.
The mechanism of action for 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine involves binding to specific receptors or enzymes, thereby modulating their activity. This modulation can lead to significant biological effects, such as inhibition or activation of target pathways relevant in disease processes.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity :
- Antimicrobial Effects :
- Enzyme Inhibition :
Case Studies
Several case studies highlight the efficacy of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine:
- Case Study 1 : A study on the inhibition of tyrosinase showed that specific derivatives significantly lowered enzyme activity with IC50 values ranging from 10 to 40 μM, demonstrating potential for treating hyperpigmentation disorders .
- Case Study 2 : In vitro tests on cancer cell lines revealed that certain morpholine derivatives could reduce cell viability by over 70% at concentrations less than 20 μM, indicating strong anticancer potential .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 10 - 40 | |
| Antimicrobial | Bacterial Strains | <20 | |
| Enzyme Inhibition | Tyrosinase | 10 - 40 |
Table 2: Structural Analog Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-yl)morpholine | Triazole ring instead of difluorophenyl | Different biological activities due to triazole presence |
| 7-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]butoxy}-2 oxo-3,4-dihydroquinolin | Quinoline core | Distinct pharmacological profile due to quinoline structure |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions involving morpholine and substituted pyrimidine intermediates. For example, derivatives with piperazine and pyrimidine motifs are often synthesized using reflux conditions in ethanol, with morpholine and formaldehyde as key reagents. Purification typically involves crystallization or column chromatography, yielding products with >95% purity (as validated by HPLC) . Variations in substituents (e.g., nitro or trifluoromethyl groups) may require adjusted stoichiometry or reaction times .
Q. How are NMR and mass spectrometry (MS) utilized to confirm the structure of this compound?
- Methodological Answer : -NMR and -NMR are critical for verifying hydrogen and carbon environments, respectively. For instance, aromatic protons in the pyrimidine ring typically appear as doublets between δ 8.0–8.5 ppm, while morpholine protons resonate as multiplet signals near δ 3.6–3.8 ppm. ESI-MS provides molecular weight confirmation, with calculated and observed values differing by <2 ppm . IR spectroscopy further identifies functional groups, such as carbonyl (C=O) stretches near 1650–1700 cm .
Q. What are common impurities encountered during synthesis, and how are they identified?
- Methodological Answer : Impurities often arise from incomplete substitution or side reactions (e.g., chlorinated byproducts). High-resolution LC-MS and comparative HPLC retention times against reference standards (e.g., Impurity B or C) are used for detection. For example, dihydrochloride salts of byproducts may require ion-pair chromatography for separation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group ) with unit cell parameters , and have been reported for morpholine-containing analogs. Disorder in piperazine rings or solvent molecules can be modeled using refinement tools like SHELXL . Data-to-parameter ratios >14:1 ensure reliable structural resolution .
Q. What strategies optimize bioactivity in derivatives targeting kinase inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies guide substituent selection. For instance, adding a trifluoromethyl group enhances lipophilicity and metabolic stability, improving pharmacokinetic profiles . Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to kinase active sites, with pyrimidine-morpholine scaffolds showing high complementarity to ATP-binding pockets .
Q. How do conflicting solubility or stability data from different studies arise, and how are they resolved?
- Methodological Answer : Discrepancies often stem from solvent polarity or pH variations. For example, aqueous solubility may decrease in acidic conditions due to protonation of the piperazine nitrogen. Stability studies under accelerated conditions (40°C/75% RH) with UPLC-MS monitoring can identify degradation pathways (e.g., oxidation of morpholine rings) .
Q. What experimental designs are recommended for assessing in vitro cytotoxicity of derivatives?
- Methodological Answer : Use standardized assays like MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7). IC values should be calculated using dose-response curves (4-parameter logistic model). Include positive controls (e.g., doxorubicin) and validate results with triplicate technical replicates. Synergy studies (e.g., Chou-Talalay method) assess combinatorial effects with existing drugs .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of morpholine rings .
- Characterization : Combine multiple techniques (e.g., NMR, MS, XRD) to address structural complexity .
- Data Interpretation : Use computational tools (Gaussian for DFT, PyMOL for visualization) to correlate experimental and theoretical results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
